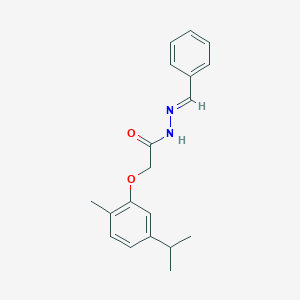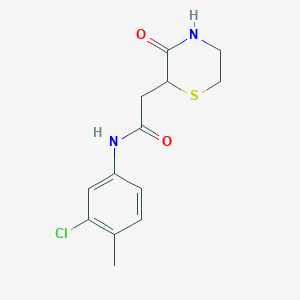![molecular formula C20H24N6O B5535779 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar compounds involves multiple steps and specific reagents. For example, the synthesis of related pyrazole-3-carboxamide derivatives often entails reactions involving arylaldehydes, ammonium formate, and acetoacetanilide (Rajkumar, Kamaraj, & Krishnasamy, 2014). The synthesis of pyrazolo[4,3-c]pyridine derivatives from piperidin-4-one is another relevant example (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like conformational analysis, which helps in understanding the energetic stability and potential binding interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). This analysis is crucial for predicting the compound's behavior in biological systems.
科学的研究の応用
Chemical Structure and Drug Design
The complex chemical structure of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide plays a crucial role in drug design and development, particularly in targeting specific receptors and enzymes. The presence of imidazole and pyrazole rings within its structure suggests potential interactions with various biological targets, contributing to its activity profile. For example, compounds with similar structural features have been explored for their affinity towards glycine transporters, indicating potential applications in modulating neurotransmitter activity (Yamamoto et al., 2016).
Synthesis and Functionalization
The synthetic pathways for creating derivatives of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide and related compounds involve complex reactions that allow for the introduction of various functional groups. These synthetic strategies are crucial for the discovery of novel compounds with enhanced biological activities. For instance, the functionalization reactions of related pyrazole derivatives have been studied, providing insights into mechanisms that could be applied to similar compounds for therapeutic purposes (Yıldırım et al., 2005).
Antimycobacterial Activity
Derivatives of imidazo[1,2-a]pyridine, which share a core structural similarity with 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide, have been synthesized and shown to possess considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests potential research applications of similar compounds in developing treatments for tuberculosis and other mycobacterial infections (Lv et al., 2017).
Antitumor and Antibacterial Activities
Compounds structurally related to 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide have been evaluated for their antitumor and antibacterial activities. These studies highlight the potential of such compounds in the development of new therapeutic agents targeting various cancers and bacterial infections, underscoring the importance of chemical diversity and targeted synthesis in drug discovery (Rahmouni et al., 2014).
将来の方向性
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the context of neurological disorders like psychosis . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.
特性
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-25-12-10-21-19(25)14-26-11-2-3-16(13-26)20(27)23-17-6-4-15(5-7-17)18-8-9-22-24-18/h4-10,12,16H,2-3,11,13-14H2,1H3,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQHTTFSFHEKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)
![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)